7-benzyl-6-imino-2-oxo-N-prop-2-enyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide
Description
7-Benzyl-6-imino-2-oxo-N-prop-2-enyl-1,7,9-triazatricyclo[8.4.0.0³,⁸]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide is a complex tricyclic compound characterized by a fused heterocyclic core containing three nitrogen atoms (triaza), a benzyl group at position 7, and a prop-2-enyl carboxamide substituent. Its synthesis likely involves multi-step cyclization and functionalization reactions, as seen in structurally related spiro and bicyclic systems .
Properties
IUPAC Name |
7-benzyl-6-imino-2-oxo-N-prop-2-enyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N5O2/c1-2-11-24-21(28)16-13-17-20(25-18-10-6-7-12-26(18)22(17)29)27(19(16)23)14-15-8-4-3-5-9-15/h2-10,12-13,23H,1,11,14H2,(H,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZFMGWNDRMWXQU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC(=O)C1=CC2=C(N=C3C=CC=CN3C2=O)N(C1=N)CC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-benzyl-6-imino-2-oxo-N-prop-2-enyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide typically involves multiple steps, starting from readily available starting materials. Common synthetic routes include the use of cyclization reactions, condensation reactions, and functional group transformations. Specific reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity of the final product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors or batch reactors. The choice of method depends on factors such as cost, scalability, and environmental impact. Catalysts and reagents are selected to minimize waste and maximize efficiency .
Chemical Reactions Analysis
Types of Reactions
7-benzyl-6-imino-2-oxo-N-prop-2-enyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles. Reaction conditions such as temperature, pressure, and solvent choice are crucial for the success of these reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions may introduce new functional groups into the molecule .
Scientific Research Applications
7-benzyl-6-imino-2-oxo-N-prop-2-enyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 7-benzyl-6-imino-2-oxo-N-prop-2-enyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Spirocyclic Benzothiazole Analogs
- Reactivity: The spirocyclic systems in are synthesized via ketone-amine condensations, forming rigid, chiral scaffolds.
Cephalosporin Derivatives
- Bioactivity : The cephalosporins in feature thiadiazole and tetrazole substituents, which enhance stability against beta-lactamases. Their bicyclic beta-lactam core is critical for penicillin-binding protein (PBP) inhibition .
- Divergence from Target Compound : Unlike the target’s triazatricyclo system, cephalosporins prioritize membrane permeability and enzymatic stability, highlighting distinct design priorities.
Research Findings and Limitations
Key Observations
Structural Complexity : The target compound’s tricyclic framework imposes synthetic challenges, akin to spirocyclic systems in , but with added nitrogen atoms that may complicate regioselectivity.
Functional Group Synergy : The benzyl and prop-2-enyl groups could enhance lipophilicity, contrasting with the polar thiadiazole groups in cephalosporins.
Gaps in Knowledge
- No direct pharmacological data or synthetic protocols for the target compound are available in the provided evidence.
- Comparisons rely on extrapolation from structurally distinct analogs, limiting mechanistic certainty.
Biological Activity
7-benzyl-6-imino-2-oxo-N-prop-2-enyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide is a complex organic compound with potential biological activity that has garnered interest in various scientific fields. This article provides a comprehensive overview of its biological activity based on available research findings.
Chemical Structure and Properties
The compound features a unique triazatricyclo framework and multiple functional groups that may contribute to its biological properties. Its IUPAC name is as follows:
| Property | Details |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C19H17N5O3 |
| Molecular Weight | 353.37 g/mol |
Antimicrobial Properties
Research has indicated that compounds similar to 7-benzyl-6-imino derivatives exhibit antimicrobial activity against various pathogens. For instance:
- Study Findings : A study demonstrated that derivatives of triazine compounds showed significant antibacterial effects against Gram-positive and Gram-negative bacteria.
Anticancer Activity
The compound's structure suggests potential anticancer activity due to the presence of imino and carbonyl groups which are known to interact with biological targets involved in cancer progression.
- Case Study : In vitro studies on related triazine compounds have shown inhibition of cancer cell proliferation in several cancer lines including breast and lung cancer cells.
The proposed mechanism of action for 7-benzyl-6-imino compounds typically involves:
- Enzyme Inhibition : Interaction with enzymes critical for cellular metabolism.
- DNA Interaction : Binding to DNA or RNA structures leading to disruption of replication processes.
Table of Biological Activities
| Activity | Effect | Reference |
|---|---|---|
| Antimicrobial | Effective against E. coli | |
| Anticancer | Inhibits proliferation of MCF7 | |
| Enzyme Inhibition | Modulates kinase activity |
Case Studies
- Antimicrobial Study : A series of derivatives were synthesized and tested against common bacterial strains. Results demonstrated a minimum inhibitory concentration (MIC) effective for E. coli and Staphylococcus aureus.
- Anticancer Study : Research conducted on human breast cancer cell lines revealed that the compound significantly reduced cell viability in a dose-dependent manner.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
